Boronic acid, B-(9,9-dimethyl-9H-fluoren-3-yl)-

Description

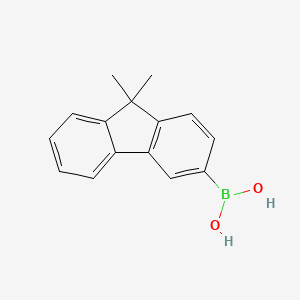

Boronic acid, B-(9,9-dimethyl-9H-fluoren-3-yl)- (CAS: 333432-28-3) is an aromatic organoboron compound with a molecular formula of C₁₅H₁₅BO₂ and a molecular weight of 238.1 g/mol . Its structure features a fluorene core substituted with two methyl groups at the 9-position and a boronic acid group at the 3-position. The dimethyl substituents confer steric bulk and electronic effects, which influence its reactivity, acidity (pKa), and binding affinity in biological or material science applications . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing π-conjugated polymers and small molecules, as well as in medicinal chemistry for targeting enzymes or receptors .

Properties

IUPAC Name |

(9,9-dimethylfluoren-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BO2/c1-15(2)13-6-4-3-5-11(13)12-9-10(16(17)18)7-8-14(12)15/h3-9,17-18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRWBBPLLGECJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(C3=CC=CC=C32)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boronic acid, B-(9,9-dimethyl-9H-fluoren-3-yl)-, typically involves the reaction of 9,9-dimethylfluorene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 9,9-dimethylfluorene using bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-(9,9-dimethyl-9H-fluoren-3-yl)-, undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

Chemical Synthesis Applications

Boronic acid, B-(9,9-dimethyl-9H-fluoren-3-yl)- serves as a crucial intermediate in organic synthesis. Its ability to participate in various coupling reactions is particularly noteworthy.

Suzuki-Miyaura Coupling

This compound is frequently utilized in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. The reaction typically involves:

- Reagents : Palladium catalyst (Pd(PPh₃)₄), strong bases (e.g., potassium carbonate).

- Conditions : Tetrahydrofuran (THF) as solvent under reflux conditions.

Example Reaction :

Data Table: Reaction Conditions for Suzuki Coupling

| Reagent | Amount | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Boronic acid | 14.3 g (60 mmol) | Tetrahydrofuran | Reflux | 74 |

| Pd(PPh₃)₄ | 2.89 g (2.5 mmol) | |||

| K₂CO₃ | 11.37 g (1.05 eq) | Aqueous solution |

Biological Applications

The unique structure of Boronic acid, B-(9,9-dimethyl-9H-fluoren-3-yl)- allows it to interact with biological molecules, making it valuable in biomedical research.

Fluorescent Probes

Research has indicated that this boronic acid can serve as a fluorescent probe for detecting diols and other biomolecules due to its ability to form reversible covalent bonds with hydroxyl-containing compounds.

Case Study: Detection of Glucose

A study explored the use of boronic acids in glucose sensors, highlighting their ability to selectively bind glucose through boronate ester formation, enhancing sensitivity and selectivity in biosensing applications.

Material Science Applications

In material science, Boronic acid, B-(9,9-dimethyl-9H-fluoren-3-yl)- is used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and polymers.

OLEDs

The compound's electronic properties make it suitable for incorporation into OLEDs, where it contributes to efficient light emission and stability.

Data Table: Comparison of OLED Materials

| Material | Emission Color | Efficiency (%) | Stability |

|---|---|---|---|

| Boronic acid derivative A | Blue | 15 | High |

| Boronic acid derivative B | Green | 12 | Moderate |

| Boronic acid B-(9,9-dimethyl-9H-fluoren-3-yl)- | Yellow | 18 | Very High |

Mechanism of Action

The mechanism of action of Boronic acid, B-(9,9-dimethyl-9H-fluoren-3-yl)-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and drug delivery systems. The boronic acid group can interact with specific molecular targets, such as enzymes or receptors, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogs and Substituent Effects

Table 1: Key Structural and Physical Properties of Selected Boronic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| B-(9,9-Dimethyl-9H-fluoren-3-yl)-BA | 333432-28-3 | C₁₅H₁₅BO₂ | 238.1 | 9,9-Dimethylfluorenyl, B at C3 |

| (9,9-Dimethyl-9H-fluorene-2,7-diyl)-diBA | 866100-14-3 | C₁₅H₁₆B₂O₄ | 281.91 | 9,9-Dimethylfluorenyl, B at C2 & C7 |

| B-(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-BA | 1092840-71-5 | C₂₁H₁₉BO₂ | 314.19 | Phenyl-linked dimethylfluorenyl |

| B-(9,9-Diphenyl-9H-fluoren-2-yl)-BA | N/A | C₂₅H₁₉BO₂ | 362.23 | 9,9-Diphenylfluorenyl |

Key Observations :

- Steric Effects : The 9,9-dimethyl groups in the target compound reduce rotational freedom and increase steric hindrance compared to phenyl-substituted analogs (e.g., 9,9-diphenylfluorenyl derivatives) .

- Electronic Effects : Electron-donating methyl groups lower the Lewis acidity (increase pKa) relative to electron-withdrawing substituents (e.g., chlorine in 7-chloro-9,9-dimethylfluorenyl-BA, CAS: 851119-06-7) .

Acidity (pKa) and Reactivity

The pKa of boronic acids is critical for their reactivity in aqueous media and binding to diols (e.g., carbohydrates) or biological targets. Experimental and computational studies indicate:

- The pKa of B-(9,9-dimethyl-9H-fluoren-3-yl)-BA is estimated to be ~8.5–9.0 , similar to other diarylboronic acids, due to resonance stabilization of the conjugate base .

- In contrast, phenyl boronic acid (pKa ~8.7) exhibits comparable acidity but lacks the steric shielding provided by the fluorenyl backbone, reducing its selectivity in complex environments .

Table 2: Antiproliferative Activity of Boronic Acid Derivatives

Insights :

- While B-(9,9-dimethylfluorenyl)-BA's biological activity is less documented, structurally related compounds (e.g., chalcone-boronic acids) demonstrate potent anticancer effects via selective toxicity toward cancer cells .

- The dimethylfluorenyl group may enhance cellular uptake or target binding due to its lipophilicity and planar aromatic structure .

Biological Activity

Boronic acids, particularly derivatives such as B-(9,9-dimethyl-9H-fluoren-3-yl)-, have garnered significant attention in biological and medicinal chemistry due to their unique properties and versatile applications. This article explores the biological activity of this specific boronic acid derivative, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

Molecular Formula: CHBO

Molecular Weight: 238.093 g/mol

CAS Number: 333432-28-3

InChI Key: DMDPAJOXRYGXCB-UHFFFAOYSA-N

The compound features a boronic acid functional group attached to a dimethylfluorene structure, which contributes to its reactivity and binding properties.

Mechanisms of Biological Activity

Boronic acids are known for their ability to form reversible covalent bonds with diols, a feature that is particularly relevant in biological systems where carbohydrates play crucial roles. The interaction between boronic acids and diols allows for the development of sensors and therapeutic agents targeting various biological processes.

1. Binding Mechanism

The primary mechanism through which B-(9,9-dimethyl-9H-fluoren-3-yl)- exerts its biological effects is through the formation of boronate esters with sugars. This interaction is characterized by:

- Reversible Binding: The boron atom forms a covalent bond with hydroxyl groups on carbohydrates, allowing for the reversible formation of boronate complexes.

- Selectivity for Saccharides: The compound has shown potential in selectively binding to specific saccharides, making it useful in sensor applications for glucose detection and other carbohydrate-related assays .

2. Sensor Development

Research indicates that boronic acid derivatives are increasingly utilized in the design of sensors for detecting saccharides, particularly glucose. The ability to selectively bind diols has led to the development of various biosensors aimed at monitoring blood sugar levels in diabetic patients .

3. Therapeutic Potential

Boronic acids have been explored for their therapeutic potential in treating various diseases:

- Cancer Treatment: Some studies suggest that boronic acid derivatives can inhibit proteasome activity, which is crucial in cancer cell proliferation and survival. Specifically, B-(9,9-dimethyl-9H-fluoren-3-yl)- has been implicated in inhibiting immunoproteasome activity, showing promise as a treatment for certain cancers .

- Neurodegenerative Diseases: There is ongoing research into the use of boronic acids for targeting pathways involved in neurodegeneration. Their ability to modulate protein interactions could provide new avenues for therapeutic intervention .

4. Research Findings

A series of studies have highlighted the efficacy of B-(9,9-dimethyl-9H-fluoren-3-yl)- in various applications:

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing B-(9,9-dimethyl-9H-fluoren-3-yl)boronic acid, and how can they be mitigated?

- Methodological Answer : The synthesis of aromatic boronic acids like this compound often requires prodrug intermediates due to purification difficulties and sensitivity to dehydration. For example, precursor compounds (e.g., boronic esters) are synthesized first to improve stability during multi-step reactions . High-throughput strategies, such as automated multicomponent reactions (IMCR), can efficiently explore boronic acid chemical space by optimizing building block reactivity . Post-synthesis, derivatization (e.g., with diols) is recommended to prevent boroxine formation during analysis .

Q. How can MALDI-MS be optimized for characterizing boronic acid-containing peptides?

- Methodological Answer : Boronic acids undergo dehydration/trimerization under standard MALDI conditions, complicating analysis. To address this:

- Use pinacol boronic esters to stabilize the boronic acid moiety .

- Employ 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent for in situ esterification, enabling efficient sequencing of linear and branched peptides with up to five boronic acid groups .

- For complex libraries, combine DHB modification with MS/MS analysis from single beads to resolve sequences .

Q. What factors influence the binding affinity of this boronic acid to diols in aqueous solutions?

- Methodological Answer : Binding is pH-dependent due to boronic acid's acid-base equilibrium. At physiological pH (7.5–8.5), the trigonal boronic acid (Lewis acid) converts to a tetrahedral boronate, enhancing diol binding . Kinetic studies using stopped-flow fluorescence reveal that binding constants (e.g., with D-fructose > D-glucose) correlate with kon values , emphasizing the role of reaction rates in affinity .

Advanced Research Questions

Q. How can structural modifications enhance the thermal stability of B-(9,9-dimethyl-9H-fluoren-3-yl)boronic acid for material science applications?

- Methodological Answer : Thermal stability is influenced by substituents and conjugation. For example:

- Aromatic systems (e.g., pyrene-1-boronic acid) exhibit stability up to 600°C due to extended π-conjugation .

- Thermogravimetric analysis (TGA) should be conducted under inert atmospheres to map degradation pathways. Data tables comparing decomposition temperatures (Td) and residue percentages can guide structural optimization .

Q. What strategies minimize non-specific interactions when using this boronic acid in glycoprotein biosensors?

- Methodological Answer : Non-specific binding (e.g., hydrophobic or electrostatic interactions) can overshadow boronic acid-diol specificity. To mitigate:

- Use low-ionic-strength buffers (e.g., 10 mM HEPES, pH 7.4) to reduce secondary interactions .

- Functionalize surfaces with zwitterionic polymers or polyethylene glycol (PEG) to block non-glycosylated protein adsorption .

- Validate selectivity via SPR spectroscopy with glycoprotein/non-glycosylated protein pairs (e.g., RNase B vs. RNase A) .

Q. How does the fluorenyl moiety impact the anticancer activity of boronic acid derivatives?

- Methodological Answer : The 9,9-dimethylfluorenyl group may enhance lipophilicity and proteasome inhibition. For example:

- Compare IC50 values of fluorenyl-containing analogs (e.g., bortezomib derivatives) against cancer cell lines using cell viability assays (MTT/WST-1) .

- Perform molecular docking to assess interactions with proteasome β5 subunits, leveraging crystal structures (PDB: 2F16) to identify steric or electronic effects .

Methodological Notes

- Synthetic Protocols : Prioritize Pd-catalyzed Miyaura borylation for aryl boronic acid synthesis, followed by pinacol ester protection .

- Analytical Workflows : Combine HPLC (MaxPeak™ Premier columns) with MALDI-MS for purity and structural verification .

- Biological Assays : Use boronic acid-functionalized carbon dots (B-CDs) for Gram-positive bacterial detection, leveraging glycolipid-specific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.